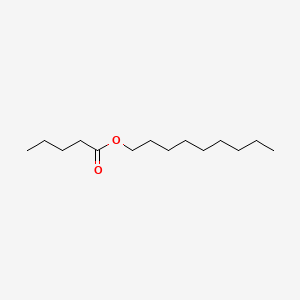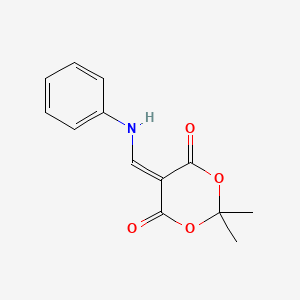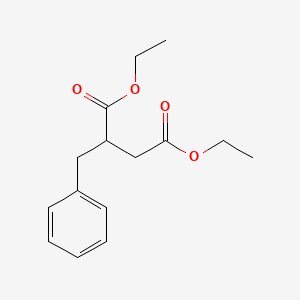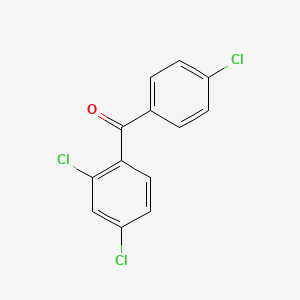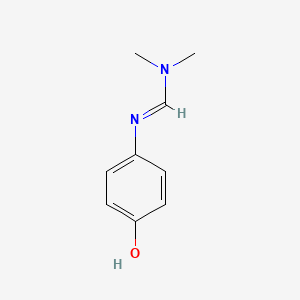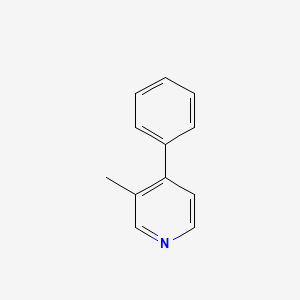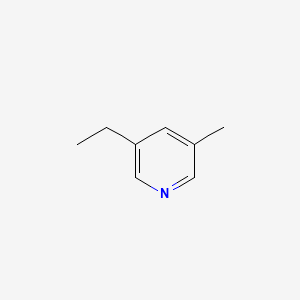
3-Ethyl-5-methylpyridine
Vue d'ensemble
Description
3-Ethyl-5-methylpyridine is a chemical compound with the molecular formula C₈H₁₁N . It is a type of chemical entity and a subclass of a chemical compound .
Synthesis Analysis
The synthesis of 2-methylpyridines, which are structurally similar to 3-Ethyl-5-methylpyridine, has been achieved using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . The reaction was studied in a semi-batch reactor in the presence of different promoters to adjust the pH of the reaction solution . Among various ammonium salts tested as promoters, ammonium acetate was identified as the most suitable promoter for the reaction .Molecular Structure Analysis
The molecular structure of 3-Ethyl-5-methylpyridine consists of a pyridine ring substituted at one or more positions by a methyl group . The chemical formula is C₈H₁₁N .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Ethyl-5-methylpyridine include a boiling point of 220 °C (Press: 700 Torr), a density of 0.919±0.06 g/cm3 (Predicted), and a pKa of 5.87±0.20 (Predicted) .Applications De Recherche Scientifique
Reductive Amination
- Application : 3-Ethyl-5-methylpyridine is involved in reductive aminations of ketones and aldehydes, a process utilizing 5-ethyl-2-methylpyridine borane complex (PEMB) for efficient reactions in methanol or neat. This complex maximizes the reagent's economy by effectively using two of its three hydrides (Burkhardt & Coleridge, 2008).
Zeolite Catalysis
- Application : High-pressure zeolite catalysis is used for the simple and selective single-step synthesis of 5-ethyl-2-methylpyridine (EMP). This method achieves high conversion and selectivity, and the catalyst shows significant reusability without losing its activity (Mohan, Reddy, Narender, & Kulkarni, 2009).
Hydrothermal Synthesis
- Application : An eco-friendly hydrothermal method for synthesizing 5-ethyl-2-methylpyridine (EMP) has been developed, using NH4HCO3 and C2H5OH as starting materials. This method focuses on energy and resource conservation, providing an environmentally friendly way to obtain EMP (Tian et al., 2015).
Nicotinic Acid Production
- Application : 3-Ethyl-5-methylpyridine is involved in the production of nicotinic acid, an essential nutrient. Traditional methods of producing nicotinic acid include the oxidation of 5-ethyl-2-methylpyridine with nitric acid, which generates environmentally harmful by-products. Newer ecological methods aim to reduce environmental impact while producing nicotinic acid from commercially available raw materials like 3-methylpyridine and 5-ethyl-2-methylpyridine (Lisicki, Nowak, & Orlińska, 2022).
Synthesis of Antioxidants
- Application : 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a synthetic antioxidant, is produced through improved methods involving the acylation of 2-methylfuran. This process results in good yield, showcasing the compound's potential in antioxidant applications (Xing-sheng, 2007).
Microreaction Systems in Synthesis
- Application : Microreaction systems have been employed for the safer and more efficient production of 3-methylpyridine-N-oxide, an essential intermediate in synthesizing nicotine insecticides. This method demonstrates higher product yield, fewer side reactions, and better reaction control (Sang, Huang, & Xu, 2020).
Chemical Vapor Deposition
- Application : Cadmium(II) ethylxanthate complexes with 3-methylpyridine derivatives are used in aerosol-assisted chemical vapor deposition to deposit CdS films, useful in various technological applications (Buckingham et al., 2017).
Transformation of Pyrimidine
- Application : A study of the conversion of pyrimidine into 5-ethyl-2-methylpyridine showed that this reaction proceeds via a mechanism involving pyrimidine ring fragmentation. This research offers insights into the transformation of heterocyclic compounds (Oostveen & Plas, 2010).
Safety and Hazards
3-Ethyl-5-methylpyridine may cause skin irritation and serious eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .
Orientations Futures
The future directions in the research of 3-Ethyl-5-methylpyridine and similar compounds could involve the development of more efficient and greener synthesis methods . For instance, a novel synthesis route to produce 2-methyl-5-ethylpyridine from the cyclic acetaldehyde ammonia trimer (AAT) has been explored .
Propriétés
IUPAC Name |
3-ethyl-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-3-8-4-7(2)5-9-6-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLUAAHBKVFNPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193046 | |
| Record name | Pyridine, 3-ethyl-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-5-methylpyridine | |
CAS RN |
3999-78-8 | |
| Record name | Pyridine, 3-ethyl-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003999788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 3-ethyl-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethyl-5-methylpyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z2M4USF3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxaspiro[4.5]decane-2,4-dione](/img/structure/B1618733.png)
